molecular formula C17H22N4O5S B2733318 Ethyl 5-(1-(methylsulfonyl)piperidine-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396864-81-5

Ethyl 5-(1-(methylsulfonyl)piperidine-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B2733318
CAS No.: 1396864-81-5
M. Wt: 394.45
InChI Key: YISIKNSGVAQVOO-UHFFFAOYSA-N
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Description

Ethyl 5-(1-(methylsulfonyl)piperidine-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted at position 3 with an ethyl carboxylate group and at position 5 with a 1-(methylsulfonyl)piperidine-4-carboxamido moiety. This compound’s design aligns with strategies to optimize geometric and electronic properties for therapeutic applications, as seen in pyrazolo[1,5-a]pyridine derivatives investigated for antitumor and antimicrobial activities .

Properties

IUPAC Name

ethyl 5-[(1-methylsulfonylpiperidine-4-carbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O5S/c1-3-26-17(23)14-11-18-21-9-6-13(10-15(14)21)19-16(22)12-4-7-20(8-5-12)27(2,24)25/h6,9-12H,3-5,7-8H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISIKNSGVAQVOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(1-(methylsulfonyl)piperidine-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of pyrazoles, which are known for their diverse biological activities. The molecular formula of this compound is C16_{16}H20_{20}N4_{4}O4_{4}S, with a molecular weight of approximately 364.42 g/mol. Its structure features a pyrazolo[1,5-a]pyridine core, which is critical for its biological activity.

Pharmacological Activities

Antitumor Activity:
Research indicates that pyrazole derivatives exhibit significant antitumor properties. This compound has been shown to inhibit various cancer cell lines effectively. For instance, studies have reported that compounds with similar structures can inhibit key kinases involved in cancer progression, such as BRAF and EGFR .

Anti-inflammatory Effects:
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The presence of the methylsulfonyl group in this compound may enhance its ability to modulate inflammatory pathways. In vitro studies have demonstrated that related compounds can significantly reduce pro-inflammatory cytokines in cell cultures .

Antimicrobial Activity:
The antimicrobial potential of pyrazole derivatives has been documented extensively. This compound may exhibit broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi .

The mechanism through which this compound exerts its biological effects likely involves the inhibition of specific enzymatic pathways and receptor interactions. Pyrazole derivatives often act as inhibitors of kinases and other enzymes critical for cell signaling and proliferation. For example, they may inhibit the PI3K/AKT pathway, which is pivotal in cancer cell survival and growth .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of pyrazole derivatives:

  • Antitumor Efficacy in Breast Cancer:
    A study assessed the efficacy of various pyrazole compounds against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis, suggesting a promising avenue for therapeutic development .
  • Anti-inflammatory Studies:
    In a controlled experiment, a related pyrazole derivative was tested for its ability to reduce inflammation in animal models. The findings revealed a marked decrease in inflammatory markers following treatment with the compound, highlighting its potential as an anti-inflammatory agent .
  • Antimicrobial Testing:
    A series of antimicrobial assays demonstrated that compounds structurally related to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Ethyl 5-(1-(methylsulfonyl)piperidine-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate is primarily investigated for its pharmacological properties. Its structure suggests potential activity against various biological targets, particularly in the cardiovascular and central nervous systems.

Cardiovascular Applications

Research indicates that compounds similar to this compound may enhance the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway, which is crucial for vascular relaxation and blood pressure regulation. Studies have shown that derivatives of pyrazolo[1,5-a]pyridine can be effective in treating hypertension and related cardiovascular disorders by modulating this pathway .

Neuropharmacology

The compound's structural components suggest potential neuroprotective effects. Pyrazolo derivatives have been studied for their ability to modulate neurotransmitter systems, which could lead to therapeutic strategies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The piperidine moiety is particularly noted for its role in enhancing cognitive function through cholinergic pathways .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

Antimicrobial Activity

A recent study demonstrated that similar compounds exhibited significant antimicrobial activity against various pathogens using disc diffusion methods. The results indicated that these derivatives could serve as lead compounds for developing new antibiotics .

Antifungal Properties

Research has also highlighted the antifungal potential of related pyrazolo compounds. A series of derivatives showed efficacy against Candida albicans, suggesting that modifications to the pyrazolo framework could enhance antifungal activity .

Summary Table of Applications

Application AreaMechanismReferences
Cardiovascular HealthModulation of NO/cGMP signaling
NeuropharmacologyCholinergic modulation
AntimicrobialInhibition of bacterial growth
AntifungalDisruption of fungal cell wall synthesis

Comparison with Similar Compounds

Structural Variations in Pyrazolo[1,5-a]pyridine Derivatives

The following table highlights key structural and functional differences between the target compound and analogs:

Compound Name Core Structure Position 3 Substituent Position 5 Substituent Molecular Weight (g/mol) Biological Activity Reference
Ethyl 5-(1-(methylsulfonyl)piperidine-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate Pyrazolo[1,5-a]pyridine Ethyl carboxylate 1-(Methylsulfonyl)piperidine-4-carboxamide ~421.45 (estimated) Not reported (potential kinase inhibition)
Ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate Pyrazolo[1,5-a]pyridine Isoxazole-diethylamino Phenyl ~449.52 Antitumor (in vitro studies)
Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate Pyrazolo[1,5-a]pyrimidine Ethyl carboxylate Unsubstituted ~221.22 Scaffold for antimicrobials
Isopropyl 4-(3-(2-methoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-5-yl)-5,6-dihydropyridine-1-carboxylate Pyrazolo[1,5-a]pyrimidine Isopropyl carboxylate Methoxypyridine-dihydropyridine ~395.5 Kinase inhibition (patented)
N-[3-(4-Quinazoliny)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazone derivatives Pyrazole-quinazoline hybrid Aldehyde hydrazone Quinazoline-amino ~350–400 Antifungal (50 μg/mL efficacy)

Key Observations :

  • Substituent Impact: The 1-(methylsulfonyl)piperidine group in the target compound may enhance target binding via sulfonyl-mediated hydrogen bonding, contrasting with the diethylamino-isoxazole group in , which likely improves lipophilicity for membrane penetration .
  • Biological Activity : Pyrazolo[1,5-a]pyrimidines are frequently explored as antimicrobial scaffolds, while pyrazolo[1,5-a]pyridines with bulky substituents (e.g., phenyl, piperidine) show promise in oncology .

Q & A

Basic: What are the common synthetic routes for preparing pyrazolo[1,5-a]pyridine-3-carboxylate derivatives, and how do substituents influence regioselectivity?

Pyrazolo[1,5-a]pyridine-3-carboxylates are typically synthesized via 1,3-dipolar cycloaddition between pyridine N-imides and electron-deficient alkynes (e.g., ethyl propiolate). Substituents on the pyridine ring and reaction conditions (temperature, solvent) dictate regioselectivity, leading to either 4-substituted or 6-substituted isomers . For example, hydrazine hydrate reacts with enamines to yield aminopyrazoles, which can cyclize into pyrazolo[1,5-a]pyrimidines under acidic conditions . Modifying the sulfonyl group (e.g., methylsulfonyl) on the piperidine moiety requires post-cyclization functionalization via nucleophilic substitution or amidation .

Basic: How is the structural integrity of Ethyl 5-(1-(methylsulfonyl)piperidine-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate validated?

Structural validation employs multimodal spectroscopy :

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., methylsulfonyl piperidine resonance at δ 3.0–3.5 ppm ).
  • Mass Spectrometry (MS) : High-resolution MS verifies the molecular ion ([M+H]+^+) and fragmentation patterns.
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks, as seen in related pyrazolo[1,5-a]pyridine derivatives .
  • HPLC-PDA : Ensures purity (>95%) by detecting trace impurities from incomplete sulfonylation or cyclization .

Advanced: How can researchers mitigate regioisomer formation during cycloaddition reactions of pyrazolo[1,5-a]pyridine derivatives?

Regioisomer control requires optimizing:

  • Electrophilic Alkyne Choice : Ethyl propiolate favors 3-carboxylate formation, while bulkier alkynes reduce steric clashes .
  • Temperature : Lower temperatures (0–25°C) favor kinetic products (e.g., 4-substituted isomers), whereas higher temperatures (reflux) promote thermodynamic stability .
  • Catalysis : Lewis acids (e.g., ZnCl2_2) or iodine modulate electron density, steering reactivity toward desired regioisomers . Post-synthesis, column chromatography (silica gel, hexane/EtOAc) separates isomers .

Advanced: What methodologies are used to assess the biological activity of pyrazolo[1,5-a]pyridine derivatives, particularly antitumor potential?

  • In Vitro Assays :
    • Kinase Inhibition : Screen against kinases (e.g., EGFR, BRAF) using fluorescence polarization .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) quantify IC50_{50} values .
    • Apoptosis Markers : Flow cytometry detects Annexin V/PI staining for early/late apoptosis .
  • In Vivo Models : Xenograft mice studies evaluate tumor growth suppression and pharmacokinetics (e.g., bioavailability, half-life) .

Advanced: How should researchers address contradictory data in reaction yields or biological activity across similar derivatives?

Contradictions arise from:

  • Substituent Electronic Effects : Electron-withdrawing groups (e.g., -SO2_2CH3_3) may enhance stability but reduce solubility, affecting bioactivity .
  • Stereochemical Variance : Piperidine conformation (chair vs. boat) alters binding affinity to targets .
  • Experimental Artifacts : Inconsistent purity (e.g., residual solvents) skews bioassay results .
    Resolution Strategies :
  • Replicate experiments under standardized conditions (solvent, temperature).
  • Use computational docking (e.g., AutoDock Vina) to correlate substituent effects with target binding .
  • Perform meta-analyses of published data to identify trends (e.g., logP vs. IC50_{50}) .

Advanced: What computational tools are recommended for structure-activity relationship (SAR) studies of this compound?

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with PI3K or mTOR) to predict binding modes .
  • QSAR Modeling : Use descriptors like Topological Polar Surface Area (TPSA) and XLogP3 (calculated as 3.1 for analogs ) to correlate physicochemical properties with activity.
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity toward electrophilic/nucleophilic targets .

Basic: What are the key stability considerations for storing this compound?

  • Storage Conditions :
    • Temperature: -20°C in airtight containers under inert gas (Ar/N2_2) to prevent hydrolysis .
    • Light Sensitivity: Amber vials minimize photodegradation of the pyrazolo core .
  • Stability Indicators : Monitor via periodic HPLC; degradation products include hydrolyzed esters (carboxylic acids) or desulfonylated piperidines .

Advanced: How can researchers optimize the pharmacokinetic profile of this compound for in vivo studies?

  • Prodrug Strategies : Replace ethyl ester with pivaloyloxymethyl groups to enhance oral bioavailability .
  • Cosolvents : Use cyclodextrins or PEG-400 in formulations to improve aqueous solubility .
  • Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites (e.g., esterase-mediated hydrolysis) and guide structural modifications .

Advanced: What analytical challenges arise in quantifying trace impurities, and how are they resolved?

  • Challenges : Co-elution of regioisomers or diastereomers in HPLC .
  • Solutions :
    • 2D-LC-MS/MS : Combines orthogonal separation mechanisms (e.g., ion-pairing + reverse-phase).
    • Chiral Columns : Resolve enantiomers using cellulose-based stationary phases .
    • NMR Hyphenation : LC-NMR identifies impurities via 1^1H NMR fingerprints .

Advanced: What are the mechanistic implications of the methylsulfonyl group on piperidine-4-carboxamido substituents?

The methylsulfonyl group:

  • Enhances metabolic stability by resisting oxidative demethylation .
  • Modulates hydrogen-bonding capacity via sulfonyl oxygen lone pairs, improving target affinity (e.g., kinase ATP pockets) .
  • Increases solubility in polar aprotic solvents (e.g., DMSO), facilitating formulation .

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